molecular formula C12H11NO5 B13100772 (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

Cat. No.: B13100772
M. Wt: 249.22 g/mol
InChI Key: YWDXODQRCDEZLN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phthalimide group attached to a hydroxybutanoic acid backbone, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .

Scientific Research Applications

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid

InChI

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1

InChI Key

YWDXODQRCDEZLN-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O

Origin of Product

United States

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